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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies for creating and
utilizing dNaM-based semi-synthetic organisms (SSOs). The protocols detailed below, along
with the accompanying data and diagrams, are intended to facilitate the adoption of this
technology for research and drug development applications, including the site-specific
incorporation of non-canonical amino acids into proteins.

l. Quantitative Data Summary

The following table summarizes the key quantitative data related to the in vitro and in vivo
performance of dNaM-based unnatural base pairs (UBPs). The primary pairing partners for
dNaM discussed are d5SICS and dTPT3.
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Unnatural Experimental
Parameter . Value Reference
Base Pair Context
Replication >99.9% per PCR
o dNaM-d5SICS T — [1]
Fidelity (in vitro) amplification amplification
>99.98% per In vitro
dNaM-dTPT3 _ o [2]
doubling replication
Steady-state
Replication Approaches that kinetics with
Efficiency (in dNaM-d5SICS of a natural base  Klenow fragment  [3][4]
vitro) pair of E. coli DNA
polymerase |
Steady-state
o kinetics with
Overall Fidelity
o dNaM-d5SICS 103 to 104 Klenow fragment  [3][4]
(in vitro) .
of E. coli DNA
polymerase |
High, but specific
guantitative data o )
) ) ) ) In vivo in E. coli
In Vivo Retention  dNaM-dTPT3 varies with sSO [2]
experimental
conditions
PCR
PCR Mutation ~1% after 20 amplification with
Ds-Pn [5]
Rate cycles Vent DNA
polymerase

Il. Experimental Protocols
Protocol 1: Preparation of Chemically Competent E. coli

This protocol describes the preparation of chemically competent E. coli cells, which are capable

of taking up foreign DNA. Commonly used lab strains for synthetic biology include derivatives
of MG1655, such as DH5a and BL21.[6][7]
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Materials:

E. coli strain (e.g., DH50)

e LB Broth

e |ce-cold, sterile 0.1 M CacClz solution

 Sterile microcentrifuge tubes

e Ice

e Shaking incubator at 37°C

e Spectrophotometer

Procedure:

e Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with
shaking.

e The next day, inoculate 50 mL of fresh LB broth with 500 uL of the overnight culture.

 Incubate at 37°C with shaking until the optical density at 600 nm (ODeoo) reaches 0.4-0.6.

o Transfer the culture to a sterile, pre-chilled 50 mL centrifuge tube.

e |ncubate on ice for 20-30 minutes.

e Centrifuge the cells at 4,000 x g for 10 minutes at 4°C.

o Carefully discard the supernatant.

o Gently resuspend the cell pellet in 10 mL of ice-cold 0.1 M CaCl-.

e Centrifuge at 4,000 x g for 10 minutes at 4°C.

o Discard the supernatant and resuspend the pelletin 2 mL of ice-cold 0.1 M CaCl-.
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 Aliquot 50-100 pL of the competent cells into pre-chilled, sterile microcentrifuge tubes.

e The competent cells can be used immediately or stored at -80°C after adding glycerol to a
final concentration of 15-20%.

Protocol 2: Transformation of E. coli with UBP-
containing Plasmids

This protocol outlines the heat shock method for transforming competent E. coli with plasmids
containing an unnatural base pair.[8][9][10][11][12]

Materials:

e Chemically competent E. coli cells

Plasmid DNA containing the UBP (10 pg to 100 ng)

SOC or LB medium

LB agar plates with the appropriate antibiotic for selection

Water bath at 42°C

e Ice

Incubator at 37°C

Procedure:

Thaw an aliquot of competent E. coli cells on ice.

Add 1-5 pL of the UBP-containing plasmid DNA to the cells.

Gently mix by flicking the tube and incubate on ice for 20-30 minutes.

Heat shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.[10][11]

Immediately transfer the tube back to ice for 2 minutes.[10]

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://2011.igem.org/Team:Cambridge/Protocols/Transformation_of_E.Coli
https://www.youtube.com/watch?v=6bp5GH4HD30
https://m.youtube.com/watch?v=1PqWnu2uBrY
https://www.youtube.com/watch?v=oPP-qN0kx7c
https://www.youtube.com/watch?v=x7m_Msf7_oo
https://m.youtube.com/watch?v=1PqWnu2uBrY
https://www.youtube.com/watch?v=oPP-qN0kx7c
https://m.youtube.com/watch?v=1PqWnu2uBrY
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Add 250-500 pL of SOC or LB medium to the tube.[8][10]

¢ Incubate at 37°C for 45-60 minutes with shaking to allow the cells to recover and express the
antibiotic resistance gene.

o Plate 100-200 pL of the cell suspension onto LB agar plates containing the appropriate
antibiotic.

Incubate the plates overnight at 37°C.

Protocol 3: PCR Amplification of DNA Containing dNaM

This protocol provides a general framework for the PCR amplification of DNA templates
containing a dNaM-based UBP. Specific parameters may need to be optimized.

Materials:

DNA template containing the UBP

o Forward and reverse primers

e dNTP mix (dATP, dCTP, dGTP, dTTP)

e Unnatural triphosphates (dNaMTP and dTPT3TP)

» High-fidelity DNA polymerase (e.g., KlenTaq, Vent)[1]

» PCR buffer

* Nuclease-free water

e PCR tubes

e Thermocycler

o Dimethyl sulfoxide (DMSO) (optional, to reduce secondary structures)[13]

Procedure:
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e Set up the PCR reaction on ice. A typical 50 puL reaction would include:

(¢]

5 uL of 10x PCR buffer

[¢]

1 pL of 10 mM dNTP mix

[¢]

1 pL of 10 mM dNaMTP

[e]

1 pL of 20 mM dTPT3TP

o

1 pL of 10 uM forward primer

[¢]

1 pL of 10 uM reverse primer

[¢]

1-10 ng of DNA template

[e]

0.5 pL of DNA polymerase

o

(Optional) 2.5 pL of DMSO (5% final concentration)[13]

[¢]

Nuclease-free water to 50 uL

o Gently mix the components and spin down.

e Place the tubes in a thermocycler and run the following program:

o I|nitial denaturation: 95°C for 2-5 minutes

o 25-35 cycles of:

= Denaturation: 95°C for 30 seconds

» Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

» Extension: 72°C for 1 minute per kb of product length

o Final extension: 72°C for 5-10 minutes

o Hold at 4°C
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e Analyze the PCR product by agarose gel electrophoresis.

Protocol 4: In Vivo Stability Assay for UBP Retention

This protocol describes a method to assess the stability of the unnatural base pair within a
semi-synthetic organism over multiple generations.

Materials:

E. coli SSO strain containing a UBP plasmid

e LB medium supplemented with the necessary unnatural nucleosides and antibiotics
e Shaking incubator at 37°C

e Plasmid DNA extraction kit

e Restriction enzymes

o Agarose gel electrophoresis equipment

e DNA sequencing service

Procedure:

Inoculate a starter culture of the E. coli SSO and grow overnight under selective conditions.

e The next day, dilute the overnight culture into a larger volume of fresh selective medium to
an ODesoo of ~0.05. This is Generation 0.

o Grow the culture at 37°C with shaking.

o Periodically, take a sample of the culture (e.g., every 10 generations). To calculate
generations, use the formula: Generations = (log(final cell number) - log(initial cell number)) /

log(2).
e From each sample, isolate the plasmid DNA.

o To quantify UBP retention, the isolated plasmid can be analyzed by:
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o Restriction Digest: If the UBP is located within a restriction site, its loss can be detected by
a change in the restriction pattern on an agarose gel.

o DNA Sequencing: Sequence the plasmid population to determine the percentage of
plasmids that have retained the UBP versus those that have replaced it with a natural

base pair.

Protocol 5: Media Preparation for Culturing SSOs

This protocol outlines the preparation of a minimal medium for culturing E. coli-based SSOs,
which require supplementation with the unnatural nucleosides.

Materials:

e M9 minimal medium components or a commercial M9 salt mixture
e Glucose (or other carbon source)

e MgSOa

e CaCl2

e Thiamine

e Unnatural nucleosides (e.g., dNaM and dTPT3)

e Appropriate antibiotics

 Sterile water

Procedure:

e Prepare a 5x M9 salt solution (64 g/L NazHPOa4-7H20, 15 g/L KH2POa4, 2.5 g/L NaCl, 5.0 g/L
NHa4Cl). Autoclave to sterilize.

o Prepare the following sterile stock solutions and store separately:

o 20% Glucose (filter sterilize)
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[e]

1 M MgSOa (autoclave)

o

0.1 M CaClz (autoclave)

[¢]

1% Thiamine (filter sterilize)

o 10 mM unnatural nucleosides in a suitable solvent (e.g., DMSO, filter sterilize)

e To prepare 1 L of M9 minimal medium, aseptically combine:

o

200 mL of 5x M9 salts

Sterile water to ~970 mL

[e]

20 mL of 20% Glucose

o

[¢]

2 mL of 1 M MgSOa

[¢]

1 mL of 0.1 M CaClz

1 mL of 1% Thiamine

[e]

o

The appropriate volume of unnatural nucleoside stocks (final concentration to be
optimized, typically in the uM range)

o

The appropriate antibiotic(s)

o Mix well. The medium is ready for use.

Protocol 6: Construction of a Plasmid Containing a UBP

This protocol describes the general steps for constructing a plasmid that incorporates an
unnatural base pair. This typically involves the synthesis of oligonucleotides containing the UBP
and their insertion into a vector backbone.

Materials:

e Plasmid vector (e.g., puC19)
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e Restriction enzymes

o T4 DNA Ligase and buffer

» Synthetic DNA oligonucleotides containing the desired UBP (dNaM and dTPT3)
o Alkaline phosphatase

o Competent E. coli cells

o DNA purification kits

Procedure:

e Vector Preparation:

o Digest the plasmid vector with one or two restriction enzymes at a unique site where the
UBP will be inserted.

o Dephosphorylate the linearized vector using alkaline phosphatase to prevent self-ligation.
o Purify the linearized vector using a gel extraction kit or a PCR purification kit.
e Insert Preparation:

o Synthesize two complementary oligonucleotides containing the UBP at the desired
position and with flanking sequences compatible with the restriction sites of the vector.

o Anneal the two oligonucleotides by heating them to 95°C and slowly cooling to room
temperature to form a double-stranded DNA fragment.

e Ligation:

o Set up a ligation reaction with the linearized vector, the annealed UBP-containing insert,
T4 DNA Ligase, and ligation buffer. Use a molar ratio of insert to vector of approximately
3:1.

o Incubate at room temperature for 1-2 hours or at 16°C overnight.

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b1458791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Transformation and Screening:
o Transform competent E. coli with the ligation mixture.
o Plate on selective media and incubate overnight.

o Screen individual colonies by colony PCR or plasmid miniprep followed by restriction
digest or DNA sequencing to confirm the presence of the insert with the UBP.

Protocol 7: Induction of Protein Expression from a UBP-
containing Gene

This protocol outlines the steps to induce the expression of a protein from a gene that has been
engineered to contain an unnatural codon (e.g., AXC, where X is dNaM). This requires the co-
expression of a cognate tRNA that recognizes the unnatural codon and is charged with a non-
canonical amino acid (ncAA).

Materials:
e E. coli SSO strain containing:

o An expression plasmid with the gene of interest containing the unnatural codon under an
inducible promoter (e.g., T7 or araBAD).

o A plasmid expressing the orthogonal aminoacyl-tRNA synthetase and the cognate
suppressor tRNA.

e LB or other rich medium supplemented with unnatural nucleosides, the ncAA, and
appropriate antibiotics.

e Inducing agent (e.g., IPTG for the T7 promoter, L-arabinose for the araBAD promoter).
e Shaking incubator.
» Protein purification reagents.

Procedure:
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 Inoculate a culture of the engineered E. coli SSO in a medium containing the necessary
supplements (unnatural nucleosides, ncAA, antibiotics).

e Grow the culture at 37°C with shaking to an ODeoo 0of 0.6-0.8.

¢ Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final
concentration of 0.1-1 mM).

» Continue to incubate the culture for an additional 3-4 hours at 30°C or overnight at 16-20°C
to allow for protein expression and proper folding.

» Harvest the cells by centrifugation.

o Lyse the cells and purify the protein of interest using standard protein purification techniques
(e.g., affinity chromatography based on a tag engineered into the protein).

Verify the incorporation of the ncAA by mass spectrometry.

lll. Visualizations
Logical Workflow for Creating a dNaM-based Semi-
Synthetic Organism
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Caption: Workflow for generating and utilizing a dNaM-based semi-synthetic organism.

Enzymatic Synthesis of DNA Containing an Unnatural
Base Pair

Caption: DNA polymerase incorporating dTPT3 opposite a template dNaM.

Expanded Central Dogma in a Semi-Synthetic Organism
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Caption: The central dogma of molecular biology expanded to include an unnatural base pair.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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